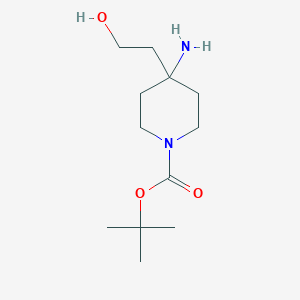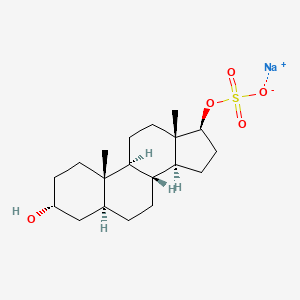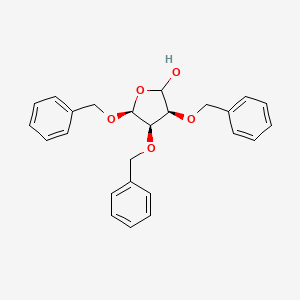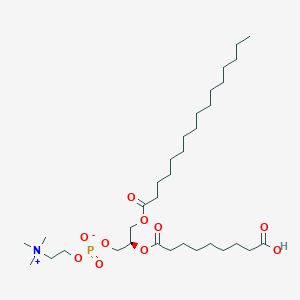
2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol is an organic compound with the molecular formula C10H10BrNO4. It is a derivative of phenol, characterized by the presence of bromine, methoxy, and nitro groups attached to the aromatic ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 6-methoxyphenol, followed by nitration and subsequent alkylation to introduce the nitropropenyl group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学的研究の応用
2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and methoxy groups may also contribute to the compound’s reactivity and binding affinity to biological targets. Pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular signaling.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-nitrophenol
- 1-Bromo-4-nitrobenzene
- Phenol, 2-methoxy-4-(1-propenyl)-
Uniqueness
2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol is unique due to the combination of bromine, methoxy, and nitropropenyl groups on the phenolic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
312510-64-8 |
|---|---|
分子式 |
C₁₀H₁₀BrNO₄ |
分子量 |
288.09 |
同義語 |
2-Bromo-6-methoxy-4-(2-nitro-1-propen-1-yl)phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)



![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)


